molecular formula C25H18Cl2N4O2 B2370818 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1184963-97-0

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2370818
CAS RN: 1184963-97-0
M. Wt: 477.35
InChI Key: HLZRUHZBELBMKK-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18Cl2N4O2 and its molecular weight is 477.35. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic Characterization and Biological Activity : Knaack et al. (2001) described the synthesis and spectroscopic characterization of a related compound, which is a potent tubulin inhibitor under preclinical development. Their work includes NMR experiments and X-ray crystallography to establish the structure (Knaack et al., 2001).

  • Antimicrobial Properties : Debnath and Ganguly (2015) synthesized and evaluated acetamide derivatives for their antibacterial and antifungal activities, finding some compounds with promising activities (Debnath & Ganguly, 2015).

  • Antibacterial Activity and QSAR Studies : Desai et al. (2008) synthesized and evaluated various acetamide derivatives for antibacterial activity. They also carried out QSAR studies to analyze the impact of structural and physicochemical parameters (Desai et al., 2008).

  • Photochemical and Thermochemical Modeling : Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, focusing on their photochemical and thermochemical properties. They found these compounds to show good light harvesting efficiency and potential for use in photovoltaic cells (Mary et al., 2020).

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : Shestakov et al. (2009) explored the synthesis of pyrimido[5,4-b]indole derivatives, which are relevant to the structure of interest. They detailed various reactions leading to these derivatives (Shestakov et al., 2009).

  • Antioxidant Activity : Gopi and Dhanaraju (2020) synthesized novel acetamide derivatives and evaluated their antioxidant properties. They found that some compounds exhibited significant antioxidant activity (Gopi & Dhanaraju, 2020).

  • In Vitro Antitumor Evaluation : El-Morsy et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity. They identified compounds with mild to moderate activity against human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).

  • Synthesis and Molecular Docking Analysis : Al-Ostoot et al. (2020) conducted a study involving the design and synthesis of an indole acetamide derivative, including molecular docking analysis to assess its anti-inflammatory properties (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4O2/c26-17-9-11-18(12-10-17)29-22(32)14-31-21-8-4-2-6-19(21)23-24(31)25(33)30(15-28-23)13-16-5-1-3-7-20(16)27/h1-12,15H,13-14H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZRUHZBELBMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide

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